molecular formula C20H25N3O3S B2679471 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 1396783-58-6

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2679471
CAS No.: 1396783-58-6
M. Wt: 387.5
InChI Key: RQPBLURSOPUUHZ-UHFFFAOYSA-N
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Description

N-((1-Isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with an isonicotinoyl group and a benzenesulfonamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of 1-isonicotinoylpiperidine. This can be achieved by reacting isonicotinic acid with piperidine under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride.

  • Methylation: : The piperidine intermediate is then methylated using formaldehyde and a reducing agent such as sodium borohydride to introduce the methyl group at the nitrogen atom.

  • Sulfonamide Formation: : The final step involves the reaction of the methylated piperidine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the sulfonamide linkage, completing the synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine under strong reducing conditions such as lithium aluminum hydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Conversion of sulfonamide to amine.

    Substitution: Introduction of nitro groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to known bioactive molecules. It can be used in assays to investigate the interaction with specific proteins or enzymes.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Benzoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide
  • N-((1-Pyridinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is unique due to the presence of the isonicotinoyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications compared to its analogs.

Properties

IUPAC Name

2,4-dimethyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-3-4-19(16(2)13-15)27(25,26)22-14-17-7-11-23(12-8-17)20(24)18-5-9-21-10-6-18/h3-6,9-10,13,17,22H,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPBLURSOPUUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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